molecular formula C9H10BrNO2 B2957429 2-(3-bromophenoxy)-N-methylacetamide CAS No. 1017020-76-6

2-(3-bromophenoxy)-N-methylacetamide

Cat. No.: B2957429
CAS No.: 1017020-76-6
M. Wt: 244.088
InChI Key: ZVDDWTWTRWUHAQ-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-methylacetamide is an organic compound characterized by the presence of a bromophenoxy group attached to an N-methylacetamide moiety

Properties

IUPAC Name

2-(3-bromophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDDWTWTRWUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-methylacetamide typically involves the reaction of 3-bromophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in various substituted amides.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The N-methylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenoxy)-N-methylacetamide is unique due to its specific combination of a bromophenoxy group and an N-methylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.

Biological Activity

2-(3-bromophenoxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings. The compound features a bromophenoxy group that may enhance its interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀BrNO₂
  • Molecular Weight : 244.09 g/mol
  • Functional Groups :
    • Bromophenoxy group
    • N-methylacetamide moiety

The presence of the bromine atom in the phenoxy group is expected to influence the compound's reactivity and solubility, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through the following mechanisms:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their function. This inhibition can lead to altered metabolic pathways.
  • Receptor Modulation : By binding to receptors, the compound may modulate signaling pathways that are crucial for various physiological processes.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation in vitro and in vivo.
  • Mechanisms : These effects are often mediated by apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound is also being investigated for its potential anti-inflammatory properties:

  • Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Animal Studies : Preliminary animal studies suggest that it could reduce inflammation markers in models of acute and chronic inflammation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in cancer metabolism.
Anti-inflammatory EffectsShowed promising results in reducing inflammatory cytokines in murine models.

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